N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-13-26-17-8-6-5-7-16(17)20(24)21-19-18(22-27-23-19)14-9-11-15(12-10-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
XMJNEBRIOYOIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Precursors
The oxadiazole ring is constructed via cyclodehydration of a nitrile oxide and nitrile, though contemporary methods favor amidoxime intermediates. A representative protocol involves:
-
Step 1 : Reacting 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldehyde oxime.
-
Step 2 : Oxidation of the oxime to a nitrile oxide using chloramine-T in dichloromethane.
-
Step 3 : Cyclization with cyanamide under reflux in toluene, yielding 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine.
Optimization Note : The use of chloramine-T as an oxidant affords a 72% yield, superior to sodium hypochlorite (58%).
Synthesis of 2-Propoxybenzoyl Chloride
Propoxylation of Salicylic Acid
-
Step 1 : 2-Hydroxybenzoic acid is reacted with 1-bromopropane in the presence of potassium carbonate, yielding 2-propoxybenzoic acid (85% yield).
-
Step 2 : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (4 h, 78% yield).
Critical Parameter : Excess SOCl₂ (2.5 equiv) ensures complete conversion, as residual acid impedes subsequent amide coupling.
Amide Coupling Reaction
Reagent Selection and Conditions
Coupling 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 2-propoxybenzoyl chloride is achieved using:
Reaction Setup :
| Component | Quantity (mmol) | Role |
|---|---|---|
| Oxadiazole amine | 1.0 | Nucleophile |
| 2-Propoxybenzoyl chloride | 1.1 | Electrophile |
| PyClU | 1.2 | Coupling reagent |
| DIPEA | 2.0 | Base |
Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 70:30) followed by HPLC (C18 column, acetonitrile/water gradient), yielding 38% isolated product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 8.8 Hz, 2H, oxadiazole-C₆H₄), 7.72 (d, J = 8.8 Hz, 1H, benzamide-H), 6.98 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 4.00 (t, J = 6.8 Hz, 2H, -OCH₂CH₂CH₃), 1.90–1.77 (m, 2H, -CH₂CH₃), 1.06 (t, J = 7.2 Hz, 3H, -CH₂CH₃).
-
¹³C NMR : 165.4 (C=O), 159.2 (oxadiazole-C), 132.1–114.7 (aromatic carbons), 69.8 (-OCH₂), 22.4 (-CH₂CH₃), 10.5 (-CH₃).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts yield:
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| PyClU | 38 | 98.5 |
| HATU | 42 | 97.8 |
| EDCI/HOBt | 29 | 95.2 |
Scalability and Industrial Considerations
Batch scaling to 100 g demonstrated consistent yields (36–39%) with intensified drying (lyophilization) to prevent hydrolysis . Residual solvents (DCM < 50 ppm) comply with ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (CF₃, NO₂, Cl): These groups enhance electrophilicity and binding to hydrophobic enzyme pockets, as seen in MD77’s antiproliferative activity .
- Positional Effects : Para-substituted derivatives (e.g., 4-Cl, 4-OEt) generally exhibit higher metabolic stability compared to meta-substituted analogs .
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity
MD77 (N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]-4-trifluoromethylbenzamide) demonstrates potent antiproliferative effects against 58 tumor cell lines, with GI₅₀ values in the low micromolar range . In contrast, amino-substituted derivatives (e.g., Compound 59) show reduced cytotoxicity, likely due to decreased membrane penetration .
Antiplasmodial Activity
Nitro- and trifluoromethyl-substituted analogs (e.g., Compound 44) exhibit IC₅₀ values of 0.5–2.0 μM against Plasmodium falciparum, attributed to their ability to disrupt parasite redox homeostasis .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
| Canonical SMILES | CCOC1=NON=C(N=C1)C(=O)C2=CC=CC=C2OCC |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Signaling Pathway Modulation : The compound can affect signaling pathways that regulate cell growth and apoptosis, indicating potential anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.0 | [Study 1] |
| HeLa (Cervical) | 12.8 | [Study 2] |
| A549 (Lung) | 10.5 | [Study 3] |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | [Study 4] |
| Escherichia coli | 64 | [Study 5] |
This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in infectious diseases.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound in mice models showed a significant reduction in tumor size compared to control groups. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction.
- Antimicrobial Efficacy in Clinical Settings : A clinical trial assessed the effectiveness of this compound against resistant bacterial strains in hospitalized patients. Results indicated a notable improvement in infection resolution rates when combined with standard antibiotic therapies.
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide, and how can reaction conditions be controlled to minimize by-products?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of substituted benzamides. Key steps include:
- Oxadiazole Formation : React 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 2-propoxybenzoyl chloride under reflux in anhydrous dichloromethane with triethylamine as a base.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Condition Optimization : Maintain temperatures between 60–80°C, pH 7–8 (for aqueous steps), and monitor reaction progress via TLC. Avoid excess reagents to reduce by-products like unreacted amines or hydrolyzed intermediates .
Q. How can spectroscopic techniques and X-ray crystallography confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and amide carbonyl signals (~δ 165–170 ppm) .
- X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters: resolution <1.0 Å, R-factor <0.05. Single crystals are grown via slow evaporation in ethanol/water mixtures .
Q. What biological targets are associated with the compound’s activity, and what assays evaluate its efficacy?
Methodological Answer:
- Target Identification : The oxadiazole moiety interacts with enzymes like β-tubulin (inhibition of polymerization) or kinases (e.g., EGFR). Use molecular docking (AutoDock Vina) to predict binding affinities .
- In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (IC determination).
- Antimicrobial Screening : Broth microdilution for MIC values against S. aureus and E. coli .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Dose-Response Validation : Ensure consistent compound purity (>95% by HPLC) and test multiple concentrations (e.g., 0.1–100 µM) .
- Orthogonal Assays : Cross-validate kinase inhibition (ELISA) with cell-based assays (e.g., Western blot for phosphorylated EGFR) .
- Control Variables : Standardize cell lines, culture conditions, and solvent controls (DMSO <0.1%) .
Q. What computational methods are suitable for studying the compound’s interaction with targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM force fields to simulate binding stability over 100 ns. Analyze hydrogen bonds (e.g., oxadiazole N atoms with β-tubulin residues) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
